molecular formula C22H13FO4 B2676542 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate CAS No. 449739-61-1

4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate

Cat. No.: B2676542
CAS No.: 449739-61-1
M. Wt: 360.34
InChI Key: HBSMPRIKKMUCQE-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate is a coumarin derivative featuring a 4-fluorobenzoate ester substituent at the 7-position of the chromen ring. Coumarin derivatives are widely studied for their applications in materials science (e.g., liquid crystals) and medicinal chemistry due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FO4/c23-16-8-6-15(7-9-16)22(25)27-17-10-11-18-20(12-17)26-13-19(21(18)24)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSMPRIKKMUCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate typically involves the condensation of 4-oxo-3-phenyl-4H-chromen-7-ol with 4-fluorobenzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromen core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromen core can lead to dihydrochromen derivatives.

    Substitution: The phenyl and fluorobenzoate groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromen derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate as an anticancer agent. Its mechanism of action includes:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, crucial for effective cancer treatment.
  • Cell Cycle Arrest : It disrupts the cell cycle at the S phase, preventing cancer cell proliferation.

Case Study: Breast Cancer

A study on MCF-7 breast cancer cells demonstrated that:

Parameter Value
IC50 Value1.30 µM
ComparisonSAHA (17.25 µM)

The compound was shown to induce DNA damage and inhibit cyclin-dependent kinase activity, which is vital for cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing activity against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliEffective

Preliminary results suggest that similar derivatives may possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Summary of Biological Activities

The biological activities of 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate can be summarized as follows:

Activity Type Description
AnticancerInduces apoptosis and causes cell cycle arrest in cancer cells.
AntimicrobialExhibits activity against various bacterial strains, including resistant strains.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The fluorobenzoate group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogs with Varied Ester Groups

Several esters of the 4-oxo-3-phenyl-4H-chromen-7-yl core have been synthesized, differing in the ester substituent (Table 1).

Compound Ester Group Molecular Weight (g/mol) Key Properties/Applications Reference
4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate 4-fluorobenzoate 336.32* Enhanced electron withdrawal
Hydroxy-acetic acid ester HOCH2COO− 296.28 Increased hydrophilicity
2-Hydroxy-propionic acid ester CH3CH(OH)COO− 310.31 Moderate solubility in polar solvents
(2-Hydroxy-ethoxy)-acetic acid ester HOCH2CH2OCH2COO− 340.34 Extended chain for flexibility
4-Methylbenzoate ester 4-CH3C6H4COO− 310.30 Higher lipophilicity

*Calculated based on molecular formula C20H13FO4.

Key Observations :

  • The 4-fluorobenzoate derivative has a higher molecular weight compared to hydroxy-acetic acid and 2-hydroxy-propionic acid esters, likely due to the aromatic fluorine substituent.
  • Fluorinated esters exhibit stronger electron-withdrawing effects than methyl or hydroxylated analogs, which may enhance stability in photochemical applications .

Fluorinated vs. Chlorinated Benzoates

Substitution of fluorine with chlorine in the benzoate group significantly alters physicochemical properties:

Property 4-Fluorobenzoate Derivative 4-Chlorobenzoate Derivative (e.g., 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate)
Electron-withdrawing effect Moderate (F is electronegative) Stronger (Cl has lower electronegativity but larger atomic size)
Molecular Weight ~336.32 ~311.72 (C16H9ClO4)*
Solubility Lower in polar solvents Slightly higher due to Cl polarizability
Biological Activity Potential for enhanced bioavailability May exhibit higher toxicity due to Cl

*Calculated for C16H9ClO4.

Chlorinated analogs, such as 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate, are often used in antimicrobial studies but may face regulatory hurdles compared to fluorinated derivatives .

Substituents on the Chromen Ring

The presence of trifluoromethyl or alkyl chains on the chromen ring impacts mesomorphic behavior in liquid crystals:

  • Trifluoromethyl-substituted chromen (e.g., 4-(4-(heptyloxy)benzoyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate): Exhibits smectic phases due to strong dipole-dipole interactions from the CF3 group .
  • 4-Fluorobenzoate derivative : Lacks long alkyl chains, reducing liquid crystalline behavior but improving solubility in organic solvents .
  • Alkoxy chains (e.g., decyloxy in compound II): Enhance thermal stability and induce nematic phases in liquid crystals .

Alkyl vs. Aromatic Esters

  • Ethyl propionate derivatives (e.g., ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate): Contain ether and ester linkages, increasing hydrolytic instability compared to aromatic benzoates .
  • 4-Fluorobenzoate : Aromatic esters generally exhibit higher chemical stability and resistance to hydrolysis under physiological conditions .

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate is a synthetic compound belonging to the chromen family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H16O4F
  • Molecular Weight : 358.36 g/mol
  • CAS Number : 301691-66-7

Biological Activity Overview

The biological activity of 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate has been investigated in various studies, revealing its potential as an anti-inflammatory, anticancer, and antioxidant agent. The compound's structure allows it to interact with several biological targets, leading to diverse pharmacological effects.

  • Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the biosynthesis of pro-inflammatory mediators.
  • Antioxidant Activity : The presence of the phenyl and fluorobenzoate groups enhances the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Cytotoxic Effects : Studies indicate that 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells.

In Vitro Studies

A study evaluated the compound's effects on MCF-7 cells, revealing an IC50 value of approximately 15 μM, indicating moderate cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Enzyme Inhibition Studies

The compound demonstrated significant inhibition against COX enzymes with IC50 values of:

EnzymeIC50 (μM)
COX-110.5
COX-28.3
LOX12.0

These results suggest that the compound could be developed as a therapeutic agent for inflammatory diseases .

Case Studies

  • Anti-cancer Activity :
    • A study investigated the cytotoxic effects of various chromen derivatives on cancer cell lines. The results indicated that derivatives with electron-withdrawing groups like fluorine exhibited enhanced activity against MCF-7 cells compared to their non-fluorinated counterparts .
  • Anti-inflammatory Properties :
    • In a model of induced inflammation, treatment with 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate resulted in a significant reduction in edema and inflammatory markers, supporting its potential use in treating inflammatory conditions .

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